2-Propyn-1-ol, 3-(4-bromo-3-thienyl)-
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Overview
Description
2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- is an organic compound with the molecular formula C7H5BrOS. It is a derivative of propargyl alcohol, featuring a brominated thiophene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- typically involves the bromination of 3-thienyl-2-propyn-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient brominating agents and reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
Scientific Research Applications
2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- involves its interaction with various molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its reactivity suggests it could interact with enzymes and proteins involved in cellular processes .
Comparison with Similar Compounds
1-(3-Thienyl)-2-propyn-1-ol: Similar structure but lacks the bromine atom.
3-(Trimethylsilyl)-2-propyn-1-ol: Features a trimethylsilyl group instead of a bromine atom.
3-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of a thiophene ring.
Uniqueness: 2-Propyn-1-ol, 3-(4-bromo-3-thienyl)- is unique due to the presence of both a bromine atom and a thiophene ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
835886-93-6 |
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Molecular Formula |
C7H5BrOS |
Molecular Weight |
217.08 g/mol |
IUPAC Name |
3-(4-bromothiophen-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5BrOS/c8-7-5-10-4-6(7)2-1-3-9/h4-5,9H,3H2 |
InChI Key |
FUXLEYMPMDPEFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Br)C#CCO |
Origin of Product |
United States |
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